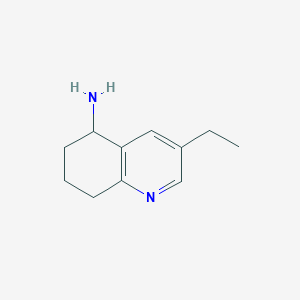
3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine: is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group at the third position and an amine group at the fifth position of the tetrahydroquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-ethylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydroquinoline derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Fully saturated amines
Substitution: N-alkyl or N-acyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine is used as a building block in the synthesis of various organic compounds. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine involves its interaction with specific molecular targets. The amine group at the fifth position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
- 5,6,7,8-Tetrahydroquinolin-5-amine
- 3-Ethylquinoline
- 5-Amino-5,6,7,8-tetrahydroquinoline
Comparison: 3-Ethyl-5,6,7,8-tetrahydroquinolin-5-amine is unique due to the presence of both an ethyl group at the third position and an amine group at the fifth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
3-ethyl-5,6,7,8-tetrahydroquinolin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-2-8-6-9-10(12)4-3-5-11(9)13-7-8/h6-7,10H,2-5,12H2,1H3 |
Clave InChI |
AYGVVJMZJACTIB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CCCC2N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




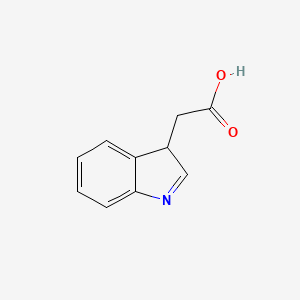

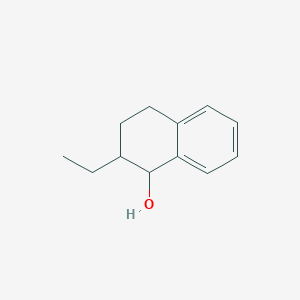

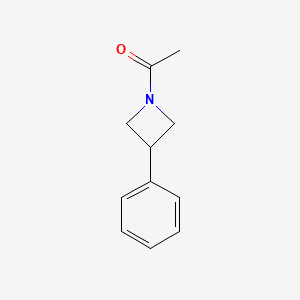
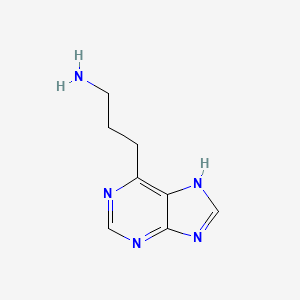

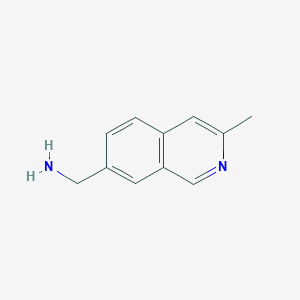
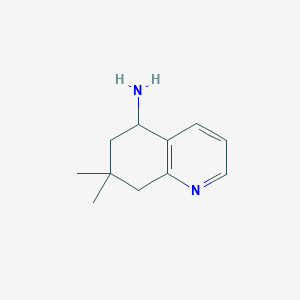

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)

